molecular formula C7H9NO B175094 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine CAS No. 150322-87-5

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Cat. No. B175094
M. Wt: 123.15 g/mol
InChI Key: CNXFGNVBRLEVBD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is a compound with the molecular formula C7H9NO . It has been identified as a potent inhibitor of Janus kinase 2 (JAK2), with higher potency and selectivity to JAK3 kinase .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been achieved through various methods. One such method involves a Pictet–Spengler reaction, which is based on the condensation of easily accessible starting materials . Another method involves a cycloisomerization/cycloaddition strategy, which has been used to access a series of enantioenriched 4,5,6,7-tetrahydrofuro .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been determined through various spectroscopic methods and single crystal X-ray analysis .


Chemical Reactions Analysis

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has been involved in various chemical reactions. For instance, it has been used in the synthesis of aminopyrimidine derivatives . It has also been used in the synthesis of polysubstituted 4,5,6,7-tetrahydrofuro .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has a molecular weight of 123.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 123.068413911 g/mol . It has a topological polar surface area of 25.2 Ų .

Scientific Research Applications

1. Construction of Enantioenriched 4,5,6,7-Tetrahydrofuro[2,3-b]pyridines

  • Application Summary: This research focuses on the construction of enantioenriched 4,5,6,7-Tetrahydrofuro[2,3-b]pyridines through a multicatalytic sequence merging gold and amine catalysis .
  • Methods of Application: The method involves starting from ynamide derivatives and aldehydes, and through sequential relay catalysis, good yields and high levels of stereoselectivity were obtained .
  • Results: The concurrent use of a gold complex with a diphenylprolinol silyl ether was applied to a combination of diversely functionalized substrates .

2. Synthesis of Tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler Reaction

  • Application Summary: This research developed a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines by the Pictet–Spengler reaction .
  • Methods of Application: The method is based on the condensation of easily accessible 2-(5-methylfuran-2-yl)ethanamine with commercially available aromatic aldehydes followed by acid-catalyzed Pictet–Spengler cyclization .
  • Results: Using this approach, a range of 4-substituted tetrahydrofuro[3,2-c]pyridines were synthesized in reasonable yields .

3. Key Intermediate in the Synthesis of the Antiplatelet Drug Clopidogrel

  • Application Summary: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (THP hydrochloride) is used as a key intermediate in the synthesis of the antiplatelet drug clopidogrel.

4. Synthesis of Antibacterial Compounds

  • Application Summary: Tetrahydrothieno[2,3-c]pyridin-2-yl)urea derivatives, which are synthesized from 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine, have shown significant antibacterial activity against Bacillus substilis .
  • Results: Most of the synthesized derivatives at 500μg/ml concentration have shown significant antibacterial activity .

5. JAK2 Inhibitory Activity

  • Application Summary: Tetrahydrofuro[3,2-c]pyridine A demonstrates excellent in vitro JAK2 inhibitory activity superior to tofacitinib .

6. κ-Opioid Receptor Agonist

  • Application Summary: Furan B, a derivative of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine, is a potent κ-opioid receptor agonist and exhibits excellent antinociceptive activity .

7. Synthesis of Hydrogenated Furo[3,2-c]pyridines

  • Application Summary: This research focuses on the synthesis of hydrogenated furo[3,2-c]pyridines, which are an important class of heterocyclic compounds .
  • Methods of Application: The method involves the use of 3-substituted furans. For example, the intramolecular Friedel–Crafts alkylation reaction of alcohols, alkenes, or acetylenes affords the desired tetrahydrofuro[3,2-c]pyridines .

8. Synthesis of α2-Adrenoceptor Antagonist

  • Application Summary: Benzofuran E, a derivative of 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine, is a potent and relatively selective α2-adrenoceptor antagonist .

properties

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFGNVBRLEVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3.7 g (46 mmole) of a 37% aqueous formaldehyde solution were added dropwise at room temperature to 5.1 g (46 mmole) of 2-furylethylamine [the compound described, for example, in Brit., J. Pharmacol., 9, 376 (1954)], and the resulting mixture was stirred for about 15 minutes, after which it was extracted with diethyl ether. The organic extract was washed with water and dried over anhydrous sodium sulfate, and then the diethyl ether was removed by distillation under reduced pressure. 5 ml of dimethylformamide were added to the residue, and the resulting solution was added dropwise to 15 ml of dimethylformamide containing 3.6 g (100 mmole) of dry hydrogen chloride at room temperature. The resulting mixture was then stirred for 3 hours. At the end of this time, the greater part of the dimethylformamide was removed by distillation under reduced pressure, and then water and a 0.1N aqueous solution of sodium hydroxide were added to the residue so as to adjust its pH to a value of about 11; the mixture was then extracted with chloroform. The organic extract was washed with water and dried over anhydrous sodium sulfate. The chloroform was then removed by evaporation under reduced pressure, and the resulting residue was purified by silica gel column chromatography, using a 50:1 by volume mixture of chloroform and methanol as the eluent, to give the title compound as a brown oil in a yield of 27%.
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Synthesis routes and methods III

Procedure details

5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine (410 mg, 1.9 mmol) was dissolved in ethanol (4 ml), and the solution was mixed with 10% palladium on activated carbon (80 mg) and stirred at room temperature for 15 hours in an atmosphere of hydrogen. The reaction solution was filtered to remove 10% palladium on activated carbon, and the solvent was removed by evaporation under a reduced pressure to obtain crude 4,5,6,7-tetrahydro-furo[3,2-c]pyridine. This compound and 2a-(4-bromobutyl)-2a,3,4,5-tetrahydro-1H-benz[cd]indol-2-one (590 mg, 1.9 mmol) and potassium carbonate (400 mg, 2.9 mmol) were stirred at room temperature for 18 hours in anhydrous N,N-dimethylformamide (4 ml). The reaction solution was mixed with ethyl acetate, washed with water and saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 94 mg (0.27 mmol, 14% in yield) of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
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Reactant of Route 6
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Citations

For This Compound
25
Citations
S Shiotani, H Morita, M Inoue, T Ishida… - Journal of …, 1986 - Wiley Online Library
Reaction of 5‐methyl‐4,5,6,7‐tetrahydrofuro[3,2‐c]‐ (1) and 6‐methyl‐4,5,6,7‐tetrahydrofuro[2,3‐c]pyridine (2) with hydrochloric acid gave novel dimerized compounds 3a‐d and 4a‐d, …
Number of citations: 5 onlinelibrary.wiley.com
A Naylor, DB Judd, DIC Scopes… - Journal of medicinal …, 1994 - ACS Publications
The synthesis of 5-(arylacetyl)-4-[(alkylamino) methyl] furo [3, 2-c] pyridines (16-23, 26, 27) and their activities as-opioid receptor agonists are described.«-Agonist potency was …
Number of citations: 43 pubs.acs.org
EY Mendogralo, MG Uchuskin - Beilstein Journal of Organic …, 2023 - beilstein-journals.org
A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro [3, 2-c] pyridines by the Pictet–Spengler reaction was developed. The method is based on the condensation of …
Number of citations: 6 www.beilstein-journals.org
Y Wang, W Huang, M Xin, P Chen, L Gui, X Zhao… - Bioorganic & Medicinal …, 2019 - Elsevier
The Janus kinase (JAK) family of tyrosine kinases has been proven to provide targeted immune modulation. Orally available JAK inhibitors have been used for the treatment of immune-…
Number of citations: 6 www.sciencedirect.com
Y Wang, W Huang, M Xin, P Chen, L Gui, X Zhao… - Bioorganic & Medicinal …, 2017 - Elsevier
Janus kinases inhibitor is considered to have therapeutic potential for the treatment of oncology and immune-inflammatory diseases. Two series of 4-(2-benzofuranyl)pyrimidin-2-amine …
Number of citations: 13 www.sciencedirect.com
Y NAGAI, H UNO, S UMEMOTO - Chemical and Pharmaceutical …, 1977 - jstage.jst.go.jp
A series of 1-substituted-3-phenacylpiperidine derivatives (VI) and 1-substituted-3-(p-fluorophenacyl) pyrrolidine derivatives (XI) were synthesized for pharmacological testing. The …
Number of citations: 17 www.jstage.jst.go.jp
CS Schneider, KH Pook - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
1-(4-Chlorophenyl)-2-(5-chloro-2-thienylmethyl)methylaminoethanol (7) reacts in trifluoroacetic acid to give the spirothiolenone (10) and the two isomeric tetrahydrothieno[2,3-c]- and [3,…
Number of citations: 16 pubs.rsc.org
NA Tamayo, Y Bo, V Gore, V Ma… - Journal of Medicinal …, 2012 - ACS Publications
The transient receptor potential melastatin type 8 (TRPM8) is a nonselective cation channel primarily expressed in a subpopulation of sensory neurons that can be activated by a wide …
Number of citations: 53 pubs.acs.org
J Shao, K Zhu, D Du, Y Zhang, H Tao, Z Chen… - European Journal of …, 2019 - Elsevier
Protein arginine methyltransferases 5 (PRMT5) represents an attractive drug target in epigenetic field for the treatment of leukemia and lymphoma. Here, a series of N-(3-(3,4-…
Number of citations: 18 www.sciencedirect.com
T IMANISHI, N YAGI, M HANAOKA - Chemical and Pharmaceutical …, 1983 - jstage.jst.go.jp
The first total and stereoselective synthesis of (±)-tecomanine (1), one of the monoterpene alkaloids, was accomplished starting from ethyl 1, 6-dihydro-3 (2H)-oxopyridine-1-carboxylate …
Number of citations: 17 www.jstage.jst.go.jp

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